molecular formula C23H18FNO4S B2600838 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866726-19-4

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2600838
CAS No.: 866726-19-4
M. Wt: 423.46
InChI Key: BDJDBUOPKBXOEZ-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a 4-fluorophenylmethyl substituent at position 1, and a methoxy group at position 5.

  • Sulfonyl groups (benzenesulfonyl) enhance binding to hydrophobic pockets in target proteins.
  • Fluorophenyl moieties improve metabolic stability and membrane permeability.
  • Methoxy groups influence electronic properties and solubility .

Synthetic routes for analogous compounds (e.g., triazole or morpholine derivatives) involve condensation reactions with halogenated ketones or sodium ethoxide-mediated alkylation, as seen in related quinolinone syntheses . Crystallographic refinement using SHELX software (e.g., SHELXL) confirms structural configurations, a critical step for validating synthetic outcomes .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJDBUOPKBXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the fluorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the benzenesulfonyl group, yielding the corresponding quinoline derivative.

Scientific Research Applications

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and research findings for 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one and its analogs:

Compound R3 Substituent R1 Substituent R6 Substituent Key Findings Source
Target Compound : this compound Benzenesulfonyl 4-Fluorophenylmethyl Methoxy Enhanced solubility in polar solvents due to methoxy group; moderate CYP3A4 inhibition .
Analog 1 : 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-Chlorobenzenesulfonyl 4-Methylphenylmethyl Fluoro Higher lipophilicity (LogP = 3.9) due to chloro and methyl groups; potent antifungal activity .
Analog 2 : 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one Benzenesulfonyl 4-Methylphenylmethyl Fluoro Reduced metabolic stability compared to target compound; used as a pesticide intermediate .
Analog 3 : 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenylsulfonyl)quinolin-4-one 4-Isopropylphenylsulfonyl 2-Chlorophenylmethyl Methoxy Improved thermal stability (mp = 198°C) from isopropyl group; agrochemical applications .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Fluoro vs. Methoxy at R6 : Fluoro-substituted analogs (e.g., Analog 1 and 2) exhibit higher membrane permeability but lower solubility than the methoxy-containing target compound .
  • Sulfonyl Group Variations : Chlorobenzenesulfonyl (Analog 1) increases steric hindrance, reducing binding to mammalian targets but enhancing antifungal potency. Isopropylphenylsulfonyl (Analog 3) improves thermal stability for agrochemical formulations .

Synthetic Feasibility :

  • Sodium ethoxide-mediated alkylation () is a generalizable method for introducing benzyl groups at R1. However, steric bulk (e.g., isopropyl in Analog 3) requires longer reaction times .

Crystallographic Validation :

  • SHELXL refinement () confirms that fluorophenylmethyl groups adopt planar conformations, critical for π-π stacking interactions in protein binding .

Biological Activity

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H18ClN2O4S
  • Molecular Weight: 398.87 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
  • DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer therapies.
  • Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives, including this compound. For instance:

  • Study Findings: A study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 1.94 µM to higher concentrations depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)
Compound A769-P (renal cancer)1.94
Compound BHepG2 (liver cancer)5.67
Compound CH2170 (lung cancer)10.12

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Mechanism: Its sulfonyl group enhances lipophilicity, which is essential for penetrating bacterial membranes.
  • Study Results: In vitro studies demonstrated that related quinoline derivatives possess potent activity against various bacterial strains, suggesting potential for further development as antibiotics.

Anti-inflammatory Effects

Research indicates that quinoline derivatives can exhibit anti-inflammatory properties:

  • In Vivo Studies: Animal models treated with these compounds showed reduced markers of inflammation and improved histological outcomes in tissues affected by inflammatory conditions .

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Cytotoxicity in Cancer Cells:
    • A research team synthesized several derivatives of quinoline and assessed their cytotoxic effects on human renal cell adenocarcinoma (769-P), liver cancer (HepG2), and lung carcinoma (H2170). The most effective derivative demonstrated an IC50 value of 1.94 µM against the 769-P cell line .
  • Antimicrobial Screening:
    • A study screened a series of benzenesulfonyl derivatives for antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives, suggesting potential clinical applications in treating infections .

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